molecular formula C17H17N3O5S B6500789 N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}pyridine-3-sulfonamide CAS No. 955234-82-9

N-{[1-(2H-1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl}pyridine-3-sulfonamide

Cat. No.: B6500789
CAS No.: 955234-82-9
M. Wt: 375.4 g/mol
InChI Key: FCISKGNSZXHGMX-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,3-benzodioxol-5-yl group, a pyrrolidinone group, and a pyridine-3-sulfonamide group . These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . Unfortunately, without specific data, I can’t provide a detailed analysis.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some compounds containing a 1,3-benzodioxol-5-yl group have been studied for their anticancer activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and biological activity. Some compounds containing a 1,3-benzodioxol-5-yl group can have psychoactive effects .

Future Directions

Future research on this compound would likely involve further studies on its synthesis, properties, and potential applications. This could include testing its biological activity and studying its mechanism of action .

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c21-17-6-12(8-19-26(22,23)14-2-1-5-18-9-14)10-20(17)13-3-4-15-16(7-13)25-11-24-15/h1-5,7,9,12,19H,6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCISKGNSZXHGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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